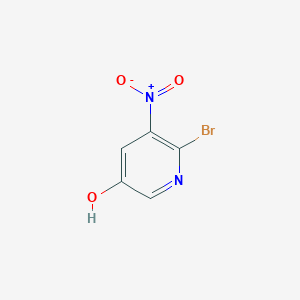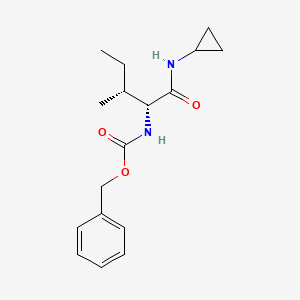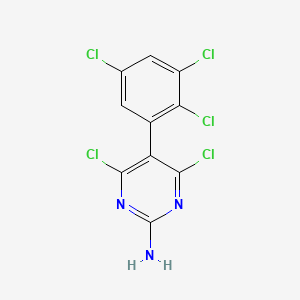![molecular formula C17H12ClN3O2 B13091852 6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that features a bipyridine core with a carboxylic acid functional group and a chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. For example, a Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 3-bromopyridine using a palladium catalyst can form the bipyridine structure.
Introduction of the Chlorophenylamino Group: The chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-chloroaniline with the bipyridine core under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the bipyridine derivative with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine core can coordinate with metal ions, affecting their redox properties and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chlorophenylamino and carboxylic acid groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3-Chloroaniline: A simpler compound with the chlorophenylamino group but without the bipyridine core.
Uniqueness
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the bipyridine core and the chlorophenylamino group provides a versatile platform for further functionalization and exploration in various fields.
Properties
Molecular Formula |
C17H12ClN3O2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
2-(3-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-4-1-5-13(9-12)20-16-14(17(22)23)6-7-15(21-16)11-3-2-8-19-10-11/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
ACVYLTZYUQCTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=N2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)





![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)


![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)

![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
